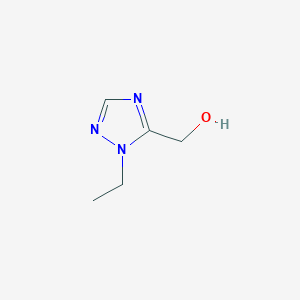

(1-ethyl-1H-1,2,4-triazol-5-yl)methanol

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

(2-ethyl-1,2,4-triazol-3-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3O/c1-2-8-5(3-9)6-4-7-8/h4,9H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQYXCGFXZPLEKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=NC=N1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80464984 | |

| Record name | (1-ethyl-1H-1,2,4-triazol-5-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80464984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

215868-81-8 | |

| Record name | (2-Ethyl-2H-[1,2,4]triazol-3-yl)methanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=215868-81-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1-ethyl-1H-1,2,4-triazol-5-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80464984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1-ethyl-1H-1,2,4-triazol-5-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Reaction Engineering

Established Synthetic Routes for 1-Alkyl-1H-1,2,4-triazole-5-methanol Derivatives

The construction of 1-alkyl-1H-1,2,4-triazole-5-methanol derivatives can be approached through several established synthetic pathways. These routes typically involve either the formation of the triazole ring with the desired substituents already in place or the functionalization of a pre-formed triazole core.

A primary strategy for the synthesis of 1-alkyl-1H-1,2,4-triazole derivatives is the direct alkylation of the triazole ring. 1H-1,2,4-Triazole can be regioselectively alkylated at the N1 position under basic conditions. For instance, the use of sodium ethoxide in ethanol (B145695) as a base has been shown to favor N1 alkylation chemicalbook.com.

One plausible route to (1-ethyl-1H-1,2,4-triazol-5-yl)methanol would be the N-ethylation of a pre-existing 5-(hydroxymethyl)-1H-1,2,4-triazole. However, a significant challenge in the alkylation of unsymmetrically substituted 1,2,4-triazoles is controlling the regioselectivity, as alkylation can potentially occur at both the N1 and N2 positions of the triazole ring. The choice of base, solvent, and alkylating agent can influence the ratio of the resulting N1 and N2 isomers researchgate.net.

| Starting Material | Alkylating Agent | Base/Solvent | Product | Reference |

| 1H-1,2,4-Triazole | Methyl sulfate | aq. NaOH | 1-methyl- and 4-methyl-1,2,4-triazole | chemicalbook.com |

| 1H-1,2,4-Triazole | Ethyl chloroacetate | Sodium methoxide | N1-substituted product | chemicalbook.com |

| 1H-1,2,4-Triazole | Dibromomethane | aq. NaOH / n-Bu4NBr | bis(1,2,4-triazol-1-yl)methane | chemicalbook.com |

This table presents examples of alkylation on the 1,2,4-triazole (B32235) core.

Cycloaddition reactions represent a powerful and versatile method for the de novo synthesis of the 1,2,4-triazole ring system, allowing for the introduction of desired substituents from the outset.

A common approach for the formation of the 1,2,4-triazole ring is the 1,3-dipolar cycloaddition of a nitrile imine with a dipolarophile containing a carbon-nitrogen multiple bond. Nitrile imines, often generated in situ from hydrazonoyl hydrochlorides in the presence of a base, can react with various nitriles to form the triazole ring organic-chemistry.org. To synthesize a 1-ethyl-5-hydroxymethyl derivative, a nitrile imine bearing an ethyl group would be reacted with a nitrile containing a protected hydroxymethyl group.

Another strategy involves the reaction of azomethine ylides with nitriles. Photochemically generated triplet species can react with diazoalkanes to form an azomethine ylide, which then undergoes a dipolar cycloaddition with an organic nitrile to yield a 1,2,4-triazole rsc.org.

| Dipole | Dipolarophile | Conditions | Product Type | Reference |

| Nitrilimine (from Hydrazonoyl hydrochloride) | Oxime (from Aldehyde) | Triethylamine | 1,3,5-trisubstituted 1,2,4-triazole | organic-chemistry.org |

| Azomethine ylide (from Azodicarboxylate and Diazoalkane) | Organic nitrile | Photochemical | 1,2,4-triazole | rsc.org |

This table illustrates the types of reactants used in 1,3-dipolar cycloaddition for 1,2,4-triazole synthesis.

Cyclocondensation reactions provide a direct route to the 1,2,4-triazole ring by combining two or more components in a single step. A classic method is the Pellizzari synthesis, which involves the reaction of amides with hydrazides to form an acyl amidrazone intermediate that subsequently cyclizes to a 1,2,4-triazole chemicalbook.com. For the synthesis of this compound, this could involve the condensation of an N-ethyl-substituted amidrazone with a derivative of glycolic acid.

Another relevant method is the Einhorn-Brunner reaction, where acid-catalyzed condensation of a formylacetamide with an alkyl hydrazine (B178648) can yield 1-alkyl-1,2,4-triazoles chemicalbook.com. Adapting this method would require a starting material that can provide the hydroxymethyl group at the 5-position.

| Reactant 1 | Reactant 2 | Reaction Name | Product Type | Reference |

| Amide | Hydrazide | Pellizzari Synthesis | 1,2,4-triazole | chemicalbook.com |

| Formylacetamide | Alkyl hydrazine | Einhorn-Brunner Synthesis | 1-alkyl-1,2,4-triazole | chemicalbook.com |

This table summarizes key cyclocondensation reactions for 1,2,4-triazole formation.

A crucial step in many synthetic routes to this compound is the introduction of the hydroxymethyl group at the C5 position. This is often achieved through the reduction of a corresponding carboxylic acid, ester, or aldehyde.

Powerful reducing agents like lithium aluminium hydride (LiAlH₄) are highly effective for the reduction of esters and carboxylic acids to primary alcohols rsc.orgresearchgate.net. The reaction is typically carried out in anhydrous ethereal solvents such as diethyl ether or tetrahydrofuran (B95107) masterorganicchemistry.com. Thus, a precursor such as ethyl 1-ethyl-1H-1,2,4-triazole-5-carboxylate could be readily reduced to the target alcohol using LiAlH₄.

Sodium borohydride (B1222165) (NaBH₄) is also a widely used reducing agent, particularly for the reduction of aldehydes and ketones to their corresponding alcohols masterorganicchemistry.comwikipedia.org. While generally less reactive towards esters than LiAlH₄, NaBH₄ can be used for the reduction of heteroaromatic aldehydes. The reduction of 1-ethyl-1H-1,2,4-triazole-5-carbaldehyde with NaBH₄ in a protic solvent like ethanol would be a viable method to obtain this compound masterorganicchemistry.comresearchgate.net.

| Precursor Functional Group | Reducing Agent | Typical Solvent | Product Functional Group | Reference |

| Ester | Lithium aluminium hydride (LiAlH₄) | Diethyl ether, THF | Primary alcohol | rsc.orgresearchgate.netmasterorganicchemistry.com |

| Carboxylic acid | Lithium aluminium hydride (LiAlH₄) | Diethyl ether, THF | Primary alcohol | rsc.org |

| Aldehyde | Sodium borohydride (NaBH₄) | Ethanol, Methanol (B129727) | Primary alcohol | masterorganicchemistry.comwikipedia.org |

| Ketone | Sodium borohydride (NaBH₄) | Ethanol, Methanol | Secondary alcohol | masterorganicchemistry.com |

This table outlines common reductive modifications for the introduction of a hydroxymethyl group.

Cycloaddition Reactions for 1,2,4-Triazole Ring Formation

Novel Synthetic Strategies for this compound

While established methods provide a foundation for the synthesis of 1-alkyl-1H-1,2,4-triazole-5-methanol derivatives, a more direct and efficient strategy for the specific synthesis of this compound can be devised. A plausible and highly efficient novel synthetic approach would involve a two-step process starting from a readily available precursor.

This strategy would begin with the synthesis of 1-ethyl-1H-1,2,4-triazole-5-carbaldehyde. This key intermediate can be synthesized through various routes, and its availability as a building block has been noted in chemical literature nih.gov. The subsequent step would be the selective reduction of the aldehyde functionality to the desired hydroxymethyl group.

The reduction of 1-ethyl-1H-1,2,4-triazole-5-carbaldehyde can be effectively achieved using sodium borohydride (NaBH₄) in an alcoholic solvent such as methanol or ethanol at room temperature. This method is advantageous due to the mild reaction conditions, high selectivity for the aldehyde group, and the operational simplicity of the procedure masterorganicchemistry.comugm.ac.id. This two-step approach, combining the synthesis of the aldehyde followed by its reduction, represents a focused and practical route to this compound.

| Step | Reactant | Reagent | Product | Notes |

| 1 | N-ethyl-formamide and phosphorus oxychloride (Vilsmeier-Haack type reaction) or other suitable precursors | N/A | 1-ethyl-1H-1,2,4-triazole-5-carbaldehyde | Synthesis of the key aldehyde intermediate. |

| 2 | 1-ethyl-1H-1,2,4-triazole-5-carbaldehyde | Sodium borohydride (NaBH₄) in Methanol/Ethanol | This compound | Selective reduction of the aldehyde to the primary alcohol. |

This table outlines a proposed novel two-step synthesis for this compound.

Development of Efficient and Sustainable Synthetic Pathways

The contemporary synthesis of 1,2,4-triazole derivatives focuses on efficiency and sustainability, moving away from classical multi-step procedures that often suffer from low yields and hazardous waste. Key developments include one-pot, multi-component reactions that construct the heterocyclic ring from simple precursors in a single operation. These methods are atom-economical and reduce the need for intermediate purification steps, saving time, solvents, and energy.

A plausible efficient pathway to this compound could involve the initial formation of a 5-substituted triazole followed by N-alkylation. For instance, creating a 5-(hydroxymethyl)-1,2,4-triazole precursor which is then selectively ethylated at the N1 position. Alternatively, methods that build the ring from an ethyl-containing precursor, such as N-ethylhydrazine, reacting with a suitable carbon and nitrogen source, represent another efficient strategy. Metal-free synthetic routes are also gaining prominence, offering a more sustainable alternative to traditional metal-catalyzed cross-coupling reactions. isres.org

Microwave-Assisted Synthesis and Ultrasound-Assisted Techniques

To accelerate reaction times and improve yields, non-conventional energy sources like microwave (MW) irradiation and ultrasound have been successfully applied to the synthesis of 1,2,4-triazole derivatives. rjptonline.orglew.ro

Microwave-Assisted Synthesis: This technique utilizes microwave energy to heat reactions rapidly and uniformly, often leading to a dramatic reduction in reaction time from hours to minutes. nih.gov For the synthesis of 1,2,4-triazoles, microwave irradiation has been shown to be effective in promoting cyclization reactions, often under solvent-free conditions or with green solvents, which enhances the sustainability of the process. rjptonline.orgscielo.org.za In a general context, the synthesis of substituted 1,2,4-triazoles from hydrazines and formamide (B127407) proceeds smoothly under microwave irradiation without a catalyst. organic-chemistry.org

Ultrasound-Assisted Techniques: Sonochemistry, the application of ultrasound to chemical reactions, facilitates reactions through acoustic cavitation. This phenomenon generates localized hot spots with extreme temperatures and pressures, enhancing mass transfer and reaction rates. This technique has proven effective for synthesizing various heterocyclic compounds, including triazoles, often resulting in higher yields and shorter reaction times compared to conventional methods.

| Method | Typical Reaction Time | Typical Yield | Conditions | Reference Compound(s) |

| Conventional Heating | 10 - 27 hours | 78% | Reflux | 4-(benzylideneamino)-3-(...)-1H-1,2,4-triazole-5(4H)-thione |

| Microwave Irradiation | 10 - 30 minutes | 96 - 97% | 250-300W, Ethanol | 4-(benzylideneamino)-3-(...)-1H-1,2,4-triazole-5(4H)-thione |

This table presents comparative data for the synthesis of analogous 1,2,4-triazole derivatives to illustrate the advantages of microwave-assisted techniques, as specific data for this compound is not available.

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles are increasingly integrated into the synthesis of heterocyclic compounds. For 1,2,4-triazoles, this involves several key strategies:

Use of Green Solvents: Replacing hazardous organic solvents with environmentally benign alternatives like water or ethanol is a primary focus. The synthesis of some 1,2,4-triazole-5-thione derivatives has been successfully demonstrated using ethanol and water, reducing waste. dergipark.org.tr

Catalysis: The development of reusable, non-toxic catalysts is crucial. This includes metal-free catalytic systems or the use of heterogeneous catalysts that can be easily separated from the reaction mixture and recycled. isres.org

Energy Efficiency: Microwave and ultrasound-assisted syntheses are considered green technologies as they reduce reaction times and, consequently, energy consumption. lew.ro

Atom Economy: Designing synthetic routes, such as one-pot multi-component reactions, that maximize the incorporation of atoms from the starting materials into the final product is a fundamental principle of green chemistry.

Optimization of Reaction Conditions and Yield Enhancement

To maximize the yield and purity of this compound, careful optimization of reaction parameters is essential.

Influence of Solvent Systems and Temperature Profiles

The choice of solvent can significantly impact the reaction rate, yield, and selectivity in 1,2,4-triazole synthesis. Polar protic solvents like ethanol can facilitate reactions involving charged intermediates, while polar aprotic solvents such as DMF may be required for other reaction types. chemmethod.com Temperature is another critical parameter; while conventional methods often require prolonged heating under reflux, elevated temperatures can also lead to side reactions and decomposition. nih.gov Temperature profiles must be carefully controlled to ensure the desired product is formed efficiently. For instance, some copper-catalyzed reactions show that yield increases with temperature up to an optimal point. nih.gov

Role of Catalysts and Reagents in Reaction Efficiency

The efficiency of 1,2,4-triazole synthesis is heavily dependent on the choice of catalysts and reagents.

Catalysts: A wide array of catalysts can be employed. Copper catalysts are commonly used for oxidative cyclization and cycloaddition reactions. organic-chemistry.orgnih.gov Silver catalysts have been shown to selectively produce 1,3-disubstituted 1,2,4-triazoles, whereas copper catalysts may favor 1,5-disubstituted isomers. isres.orgorganic-chemistry.org In some cases, strong bases like sodium hydride (NaH) or bases such as sodium bicarbonate (NaHCO₃) and potassium phosphate (B84403) (K₃PO₄) are used to facilitate the reaction. organic-chemistry.orgnih.gov

Reagents: The selection of starting materials is fundamental. Common precursors for the 1,2,4-triazole ring include hydrazines, amidines, nitriles, and formamide. organic-chemistry.orgnih.gov For the target molecule, ethyl hydrazine would be a logical precursor for the N-ethyl group, while a reagent providing the C3 and C5 carbons, one of which is functionalized for conversion to a hydroxymethyl group, would be required.

| Catalyst/Reagent | Role in Synthesis | Example Reaction Type |

| Copper (Cu) Salts | Lewis acid, promotes cyclization/coupling | Oxidative C-N/N-N bond formation |

| Silver (Ag) Salts | Lewis acid, regioselective catalyst | [3+2] cycloaddition of isocyanides |

| Iodine (I₂) / TBHP | Oxidant system, metal-free | Oxidative aromatization of hydrazones |

| Hydrazine (N₂H₄) | Nitrogen source | Ring formation with formamide/amides |

| Amidines | Precursor | Ring formation with hydrazines/amines |

This table summarizes the roles of common catalysts and reagents in the synthesis of the general 1,2,4-triazole scaffold.

Stereoselective Synthesis and Chiral Induction (If Applicable)

This section is not applicable to the synthesis of this compound. The target molecule is achiral as it does not possess any stereogenic centers. Therefore, stereoselective synthesis and chiral induction are not considerations in its preparation.

Purification and Isolation Techniques for High-Purity this compound

The isolation and purification of this compound from crude reaction mixtures are critical steps to achieving the high purity required for its intended applications. The selection of an appropriate purification strategy depends on the nature of the impurities, the scale of the synthesis, and the desired final purity. Common techniques employed include recrystallization and various forms of chromatography, with more advanced methods being utilized for achieving exceptionally high purity or for separating challenging mixtures.

Recrystallization and column chromatography are fundamental techniques for the purification of this compound, effectively removing unreacted starting materials, by-products, and other impurities.

Recrystallization

Recrystallization is a widely used technique for purifying solid compounds based on differences in solubility between the desired compound and impurities in a given solvent or solvent system. For this compound, which is a polar molecule, polar solvents are generally effective. A common approach involves dissolving the crude product in a minimal amount of a hot solvent in which it is highly soluble, followed by cooling to induce crystallization as the solubility decreases. The impurities, ideally, remain in the solution.

A mixed solvent system, such as ethanol-water or ethyl acetate-hexane, can also be employed to achieve optimal solubility characteristics for effective purification. The choice of solvent is crucial and is often determined empirically to maximize the recovery of the pure compound while leaving impurities behind.

Table 1: Illustrative Recrystallization Parameters for this compound

| Parameter | Value |

| Solvent System | Ethanol/Water |

| Initial Purity | ~85% |

| Dissolution Temperature | 78 °C (Boiling point of Ethanol) |

| Crystallization Temperature | 0-5 °C (Ice bath) |

| Recovery Yield | 75-85% |

| Final Purity | >98% |

Chromatographic Methods

Column chromatography is a versatile purification technique that separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. For the purification of this compound, normal-phase chromatography using silica (B1680970) gel as the stationary phase is a common and effective method.

The crude material is loaded onto a column packed with silica gel, and a solvent system (mobile phase) is passed through the column. The polarity of the mobile phase is optimized to achieve good separation. Given the polar nature of the hydroxyl and triazole functionalities in this compound, a moderately polar eluent system is typically required. A gradient of ethyl acetate (B1210297) in a non-polar solvent like hexane (B92381) is often used, with the polarity being gradually increased to first elute less polar impurities, followed by the desired product. For more polar impurities, a solvent system such as methanol in dichloromethane (B109758) may be employed.

Table 2: Typical Normal-Phase Column Chromatography Conditions for Purifying this compound

| Parameter | Description |

| Stationary Phase | Silica Gel (230-400 mesh) |

| Mobile Phase | Gradient of 10% to 50% Ethyl Acetate in Hexane |

| Loading Technique | Dry loading on silica gel |

| Elution Monitoring | Thin Layer Chromatography (TLC) |

| Typical Yield | 60-75% |

| Final Purity | >99% |

For applications demanding the highest purity levels or for the separation of closely related isomers, more advanced techniques such as preparative High-Performance Liquid Chromatography (HPLC) and Simulated Moving Bed (SMB) chromatography may be implemented.

Preparative High-Performance Liquid Chromatography (HPLC)

Preparative HPLC operates on the same principles as analytical HPLC but is scaled up to purify larger quantities of material. It offers higher resolution and efficiency compared to standard column chromatography. For a polar compound like this compound, reversed-phase HPLC is often the method of choice. In this technique, a non-polar stationary phase (e.g., C18-modified silica) is used with a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol).

This method is particularly useful for removing impurities that are structurally very similar to the target compound, which may be difficult to separate by conventional chromatography or recrystallization.

Table 3: Representative Preparative Reversed-Phase HPLC Parameters

| Parameter | Specification |

| Stationary Phase | C18-functionalized Silica Gel (5-10 µm particle size) |

| Mobile Phase | Isocratic mixture of 30% Acetonitrile in Water |

| Flow Rate | 20-50 mL/min (depending on column diameter) |

| Detection | UV at 210 nm |

| Achievable Purity | >99.9% |

Simulated Moving Bed (SMB) Chromatography

Simulated Moving Bed (SMB) chromatography is a continuous, preparative chromatographic technique that offers significant advantages in terms of solvent consumption and productivity for large-scale purifications. It is particularly well-suited for the separation of binary mixtures, including enantiomers. While this compound is not chiral, SMB could be employed for the continuous separation of this compound from a major, closely eluting impurity if such a scenario were present in a large-scale manufacturing process. The process simulates a counter-current movement of the stationary and mobile phases, leading to a more efficient separation.

Structural Elucidation and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Analysis of ¹H NMR, ¹³C NMR, and two-dimensional NMR spectra allows for the complete assignment of all proton and carbon signals, confirming the connectivity of the ethyl and methanol (B129727) moieties to the 1,2,4-triazole (B32235) core.

The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons. For (1-ethyl-1H-1,2,4-triazol-5-yl)methanol, the spectrum is expected to show distinct signals corresponding to the ethyl group, the methanol group, and the triazole ring proton.

The ethyl group attached to the N1 position of the triazole ring would be identified by a characteristic quartet and a triplet. The methylene (B1212753) protons (-N-CH₂ -CH₃) are adjacent to a methyl group (3 protons) and are deshielded by the nitrogen atom, thus they are expected to appear as a quartet at approximately δ 4.1-4.3 ppm. The terminal methyl protons (-CH₂-CH₃ ) are adjacent to a methylene group (2 protons) and would appear as a triplet at a more upfield region, around δ 1.4-1.6 ppm, with a typical coupling constant (³JHH) of ~7.3 Hz.

The methanol moiety (-CH₂OH) would present two distinct signals. The methylene protons (-CH₂ -OH) attached to the C5 position of the triazole ring are expected to appear as a singlet at approximately δ 4.7-4.9 ppm. rsc.org The hydroxyl proton (-CH₂OH ) typically appears as a broad singlet, the chemical shift of which can vary depending on solvent, concentration, and temperature, but is often observed around δ 5.0-5.5 ppm. rsc.org This signal would disappear upon the addition of D₂O, confirming its identity as an exchangeable proton.

Finally, the proton attached to the C3 position of the triazole ring would appear as a sharp singlet in the aromatic region, anticipated around δ 7.9-8.1 ppm. The absence of adjacent protons leads to its singlet multiplicity.

| Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |

|---|---|---|---|---|

| Triazole CH | 7.9 - 8.1 | Singlet (s) | - | 1H |

| -CH ₂OH | 4.7 - 4.9 | Singlet (s) | - | 2H |

| -CH₂OH | 5.0 - 5.5 | Broad Singlet (br s) | - | 1H |

| -N-CH ₂-CH₃ | 4.1 - 4.3 | Quartet (q) | ~7.3 | 2H |

| -N-CH₂-CH ₃ | 1.4 - 1.6 | Triplet (t) | ~7.3 | 3H |

The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms and provides information about their electronic environment. The spectrum for this compound is expected to display five unique signals, corresponding to the five carbon atoms in the molecule.

The two carbon atoms of the triazole ring are expected at distinct downfield positions due to their presence in a heteroaromatic system. The C5 carbon, substituted with the hydroxymethyl group, is anticipated to appear around δ 150-153 ppm. The C3 carbon, bearing a hydrogen atom, is expected to resonate at a slightly more upfield position, around δ 143-145 ppm.

The carbon of the methanol moiety (-C H₂OH) is expected to appear in the range of δ 55-58 ppm. rsc.org

The two carbons of the ethyl group would be found at more upfield chemical shifts. The methylene carbon (-N-C H₂-CH₃), being directly attached to a nitrogen atom, would be more deshielded and is predicted to appear around δ 42-44 ppm. The terminal methyl carbon (-N-CH₂-C H₃) would be the most shielded carbon, appearing at approximately δ 14-16 ppm.

| Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Triazole C 5 | 150 - 153 |

| Triazole C 3 | 143 - 145 |

| -C H₂OH | 55 - 58 |

| -N-C H₂-CH₃ | 42 - 44 |

| -N-CH₂-C H₃ | 14 - 16 |

Two-dimensional (2D) NMR experiments are crucial for establishing the complete connectivity of the molecule by revealing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment shows proton-proton (¹H-¹H) couplings. emerypharma.com For this compound, a key cross-peak would be observed between the quartet of the ethyl methylene protons (δ ~4.2 ppm) and the triplet of the ethyl methyl protons (δ ~1.5 ppm), confirming the presence of the ethyl group. sdsu.edu No other correlations are expected, as the other proton signals are singlets or separated by more than three bonds.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlations). emerypharma.com The expected correlations are:

The triazole ring proton (δ ~8.0 ppm) with the C3 carbon (δ ~144 ppm).

The ethyl methylene protons (δ ~4.2 ppm) with the ethyl methylene carbon (δ ~43 ppm).

The ethyl methyl protons (δ ~1.5 ppm) with the ethyl methyl carbon (δ ~15 ppm).

The hydroxymethyl protons (δ ~4.8 ppm) with the hydroxymethyl carbon (δ ~56 ppm).

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows long-range (typically two- and three-bond) correlations between protons and carbons, which is vital for connecting the different fragments of the molecule. youtube.com Key expected HMBC correlations for structural confirmation include:

Correlations from the ethyl methylene protons (-N-CH₂ -) to both the C3 and C5 carbons of the triazole ring, confirming the attachment of the ethyl group to the N1 position.

A correlation from the hydroxymethyl protons (-CH₂ OH) to the C5 carbon of the triazole ring, confirming the position of the methanol substituent.

A correlation from the triazole C3 proton to the C5 carbon, confirming the ring structure.

Together, these 2D NMR experiments would provide an unambiguous and complete structural assignment for this compound. mdpi.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations such as stretching and bending.

The IR spectrum of this compound would be dominated by a few key absorption bands. The most prominent would be a strong, broad band in the region of 3200-3500 cm⁻¹ , which is characteristic of the O-H stretching vibration of the hydroxyl group. The broadness of this peak is due to intermolecular hydrogen bonding.

The C=N stretching vibration within the triazole ring is expected to produce a medium to strong absorption band in the region of 1620-1670 cm⁻¹ . This band is a key indicator of the heterocyclic aromatic system.

In addition to the C=N stretch, the triazole ring exhibits other characteristic vibrations. Aromatic C-H stretching from the proton on the triazole ring is expected to appear as a weak to medium band above 3000 cm⁻¹, typically in the 3050-3150 cm⁻¹ region. researchgate.net Aliphatic C-H stretching vibrations from the ethyl and methanol moieties would be observed as multiple medium to strong bands in the 2850-3000 cm⁻¹ range.

Furthermore, skeletal vibrations of the triazole ring, involving complex stretching and bending of C-N and N-N bonds, typically appear in the fingerprint region of the spectrum, between 1000 cm⁻¹ and 1500 cm⁻¹ . researchgate.net These bands, while complex, provide a unique fingerprint for the 1,2,4-triazole core structure.

| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Expected Intensity |

|---|---|---|---|

| 3200 - 3500 | O-H Stretch | Alcohol (-OH) | Strong, Broad |

| 3050 - 3150 | C-H Stretch (Aromatic) | Triazole Ring | Weak to Medium |

| 2850 - 3000 | C-H Stretch (Aliphatic) | Ethyl & Methanol CH₂/CH₃ | Medium to Strong |

| 1620 - 1670 | C=N Stretch | Triazole Ring | Medium to Strong |

| 1000 - 1500 | Ring Skeletal Vibrations | Triazole Ring (C-N, N-N) | Medium to Weak |

Mass Spectrometry (MS) for Molecular Weight Validation and Fragmentation Analysis

Mass spectrometry is a cornerstone technique for determining the molecular weight and confirming the elemental formula of this compound. It also offers critical insights into the compound's structural integrity through analysis of its fragmentation patterns.

High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. For this compound (C₅H₉N₃O), the calculated monoisotopic mass is 127.074561919 Da. nih.gov HRMS analysis, typically using electrospray ionization (ESI), would aim to detect the protonated molecule, [M+H]⁺, at an m/z (mass-to-charge ratio) that corresponds precisely to this calculated value.

The technique is sensitive enough to detect various adducts of the parent molecule. Predicted m/z values for common adducts are instrumental in interpreting the resulting spectrum and confidently validating the molecular formula. uni.lu

| Adduct Type | Chemical Formula | Predicted m/z |

|---|---|---|

| [M+H]⁺ | [C₅H₁₀N₃O]⁺ | 128.08184 |

| [M+Na]⁺ | [C₅H₉N₃NaO]⁺ | 150.06378 |

| [M+K]⁺ | [C₅H₉KN₃O]⁺ | 166.03772 |

| [M+NH₄]⁺ | [C₅H₁₃N₄O]⁺ | 145.10838 |

Table 1. Predicted m/z values for common adducts of this compound in HRMS. Data sourced from computational predictions. uni.lu

While specific experimental GC-MS fragmentation data for this compound is not widely published, a theoretical analysis of its structure allows for the prediction of its likely fragmentation pathways under electron ionization (EI). The process of electron ionization imparts significant energy into the molecule, causing it to break apart in a reproducible manner that reflects its underlying structure. nih.gov

For 1,2,4-triazole derivatives, characteristic fragmentation often involves the cleavage of bonds adjacent to the heterocyclic ring and within the ring itself. ijsr.netresearchgate.net Key expected fragmentation patterns for this compound would include:

Loss of the hydroxymethyl radical: Cleavage of the C-C bond between the triazole ring and the methanol group, resulting in the loss of a ·CH₂OH moiety (mass = 31 Da).

Loss of an ethyl group: Fragmentation involving the N-ethyl substituent, potentially through the loss of an ethyl radical (·CH₂CH₃, mass = 29 Da) or ethene (CH₂=CH₂, mass = 28 Da) via rearrangement.

Ring Fragmentation: Cleavage of the bonds within the triazole ring, such as the N1–N2 and N4–C5 bonds, is a common pathway for this class of heterocyles. ijsr.net

The resulting mass spectrum would show a molecular ion peak (M⁺) corresponding to the compound's molecular weight, along with a series of fragment ion peaks at lower m/z values that are diagnostic of its structure.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive structural information for a molecule in its solid, crystalline form. Although a specific crystal structure for this compound is not available in the reviewed literature, analysis of closely related 1,2,4-triazole derivatives allows for a robust understanding of the expected solid-state characteristics. mdpi.commdpi.com

The crystal packing of this compound is expected to be dominated by strong intermolecular hydrogen bonds. The hydroxyl (-OH) group of the methanol substituent is a potent hydrogen bond donor, while the nitrogen atoms of the triazole ring (specifically N2 and N4) are effective hydrogen bond acceptors. researchgate.netmjcce.org.mk

The conformation of this compound in the crystalline state would reveal the specific spatial arrangement of its substituents. The 1,2,4-triazole ring itself is expected to be essentially planar. researchgate.net The primary conformational variables would be the torsion angles describing the orientation of the ethyl and hydroxymethyl groups relative to this plane. These orientations are often influenced by the need to optimize crystal packing and maximize intermolecular interactions like hydrogen bonding.

Regarding tautomerism, the presence of the ethyl group covalently bonded to the N1 nitrogen atom prevents the prototropic tautomerism commonly observed in unsubstituted or C-substituted 1,2,4-triazoles. ijsr.netresearchgate.net In parent 1,2,4-triazole, the proton can reside on the N1 or N4 atoms, leading to 1H- and 4H-tautomeric forms. ijsr.net By alkylating the N1 position, the structure of this compound is locked, and it exists solely as the 1-ethyl-1H tautomer.

Computational and Theoretical Chemistry of 1 Ethyl 1h 1,2,4 Triazol 5 Yl Methanol

Quantum Chemical Calculations

Quantum chemical calculations are foundational in modern chemistry, employing the principles of quantum mechanics to solve the Schrödinger equation for a given molecule. These calculations yield detailed information about geometric and electronic properties.

Density Functional Theory (DFT) is a powerful and widely used computational method that calculates the electronic structure of molecules to determine their properties. nih.gov It is favored for its balance of accuracy and computational efficiency. DFT studies on 1,2,4-triazole (B32235) derivatives typically involve optimizing the molecular geometry to find the most stable, lowest-energy conformation. kaznu.kzresearchgate.net This process determines key structural parameters such as bond lengths and angles.

Calculations are often performed using specific functionals, like B3LYP, and basis sets, such as 6-311G(d,p), which define the mathematical functions used to model the electron orbitals. kaznu.kzresearchgate.net The results from such studies on related triazole structures show that the triazole ring itself is largely planar. nih.gov

Table 1: Representative Theoretical Geometric Parameters for 1,2,4-Triazole Derivatives (DFT/B3LYP Method)

| Parameter | Bond Length (Å) / Angle (°) | Source |

|---|---|---|

| Bond Lengths | ||

| N1-C2 | 1.371 | researchgate.net |

| N2-N3 | 1.380 - 1.400 | researchgate.net |

| C-N (ring) | 1.320 - 1.360 | oaji.net |

| N-N (ring) | 1.340 - 1.380 | oaji.net |

| Bond Angles | ||

| N1-C2-N3 | ~110° | researchgate.net |

| C2-N3-N4 | ~105° | researchgate.net |

| N-C-N (ring) | 100° - 110° | researchgate.net |

Note: Data is derived from studies on various 1,2,4-triazole derivatives and serves as a representative example.

Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical in determining a molecule's chemical reactivity and electronic transitions. oaji.net The HOMO acts as the primary electron donor, while the LUMO is the primary electron acceptor. sapub.org The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of molecular stability and reactivity. nih.govmaterialsciencejournal.org A small energy gap suggests the molecule is more reactive and can be easily excited. oaji.net

For 1,2,4-triazole derivatives, the HOMO is typically distributed over the triazole ring and substituent atoms with lone-pair electrons, while the LUMO is often localized on the π-system of the ring. DFT calculations are used to determine the energies of these orbitals and the resulting band gap. researchgate.net

Table 2: Representative Frontier Orbital Energies and Band Gaps for 1,2,4-Triazole Derivatives

| Compound Type | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Source |

|---|---|---|---|---|

| 5-phenyl-1H-1,2,4-triazol-3-amine | -6.69 | -1.13 | 5.56 | researchgate.net |

| 3-amino-1,2,4-triazole | -6.50 | -0.65 | 5.85 | oaji.net |

| General Triazole Derivative | -9.51 | -0.99 | 8.52 | kaznu.kz |

Note: Values are illustrative and depend heavily on the specific substituents and computational methods used.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. It is invaluable for predicting how a molecule will interact with other chemical species, particularly for identifying sites susceptible to electrophilic and nucleophilic attack. researchgate.netnih.gov On an MEP map, regions of negative electrostatic potential (typically colored red) correspond to areas of high electron density and are prone to electrophilic attack. Conversely, regions of positive potential (blue) are electron-deficient and are sites for nucleophilic attack.

In studies of 1,2,4-triazole derivatives, MEP maps consistently show that the nitrogen atoms of the triazole ring are regions of high negative potential due to their lone pairs of electrons, making them nucleophilic centers. kaznu.kzresearchgate.net The hydrogen atoms, especially those in N-H or O-H groups, typically appear as regions of positive potential. researchgate.net

Natural Bond Orbital (NBO) analysis is a theoretical method used to study intramolecular and intermolecular bonding and interactions among orbitals. acadpubl.eu It provides a detailed picture of charge transfer, hyperconjugation, and delocalization of electron density within the molecule. By examining the interactions between filled "donor" NBOs and empty "acceptor" NBOs, one can quantify the stabilization energy associated with these charge-transfer events. researchgate.net

Semi-empirical methods, such as Austin Model 1 (AM1) and Parametric Method 3 (PM3), offer a faster, albeit less accurate, alternative to DFT for calculating electronic properties. sapub.orgucsb.edu These methods simplify the complex equations of quantum mechanics by using parameters derived from experimental data. ucsb.edu They are particularly useful for screening large numbers of molecules or for preliminary calculations of properties like heats of formation, dipole moments, and electronic transition energies. scispace.com

While DFT is generally preferred for geometric and detailed electronic structure analysis, AM1 and PM3 can provide reliable trends in properties across a series of related compounds. scispace.com For instance, studies on triazene (B1217601) derivatives have shown that AM1 can accurately reproduce geometric parameters, while PM3 may give a better representation of oscillator strengths in electronic spectra. scispace.com

Table 3: Comparison of AM1 and PM3 Methods

| Method | Basis | Parameterization | Common Applications |

|---|---|---|---|

| AM1 | Minimal (s, p orbitals) | Based on atomic data and corrections for core-core repulsion. | Geometries, heats of formation, dipole moments. ucsb.edu |

| PM3 | Similar to AM1 | Parameterized to reproduce a wide range of molecular properties. sapub.orgucsb.edu | Thermochemical predictions, rapid property estimation. |

Density Functional Theory (DFT) Studies for Optimized Geometry and Electronic Structure

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. Unlike quantum chemical methods that focus on a static, minimum-energy state, MD simulations provide a dynamic picture of molecular behavior, including conformational changes and interactions with surrounding molecules like solvents or biological receptors. nih.govpensoft.net

MD simulations for 1,2,4-triazole derivatives are often employed in the context of drug design to understand how these molecules bind to and interact with protein targets. pensoft.net The simulation tracks the trajectory of each atom over a set period (e.g., 100 nanoseconds), allowing for the analysis of the stability of the molecule-protein complex. Key metrics derived from MD simulations include:

Root Mean Square Deviation (RMSD): Measures the average deviation of the molecule's backbone atoms from their initial position, indicating the stability of the simulation.

Root Mean Square Fluctuation (RMSF): Shows the fluctuation of individual residues or atoms around their average position, highlighting flexible regions of the molecule or protein.

These simulations can confirm the stability of docking poses and provide deeper insights into the intermolecular forces, such as hydrogen bonds and π-stacking interactions, that govern molecular recognition. pensoft.net

Conformational Analysis and Tautomeric Equilibria in Solution

The 1,2,4-triazole ring system is known for its tendency to exhibit prototropic tautomerism, a phenomenon critical for its chemical reactivity and interaction with biological targets. researchgate.net For (1-ethyl-1H-1,2,4-triazol-5-yl)methanol, theoretical modeling can be employed to investigate the different possible tautomeric forms and their relative stabilities in solution. The position of the hydrogen atom on the triazole ring can lead to different tautomers, which can significantly influence the molecule's electronic properties and its ability to act as a hydrogen bond donor or acceptor. pensoft.net

Computational methods, such as Density Functional Theory (DFT), are powerful tools for studying these tautomeric equilibria. ufms.br By calculating the Gibbs free energy of the different tautomers in both the gas phase and in solution (often using a continuum solvent model like the SMD model), their relative populations can be predicted. researchgate.net For substituted 1,2,4-triazoles, it has been shown that the nature and position of the substituents play a crucial role in determining the most stable tautomer. researchgate.net

Conformational analysis, which studies the different spatial arrangements of atoms that can be interconverted by rotation about single bonds, is also essential. For this compound, the rotation around the C-C bond connecting the hydroxymethyl group and the triazole ring, as well as the rotation of the ethyl group, would be of primary interest. These conformational preferences are influenced by steric and electronic effects and can be modeled to identify the lowest energy conformers.

Table 1: Hypothetical Relative Energies and Predicted Population of Tautomers of this compound in Methanol (B129727) Solution

| Tautomer | Relative Gibbs Free Energy (kcal/mol) | Predicted Population (%) |

| 1-ethyl-1H-1,2,4-triazol-5-yl)methanol | 0.00 | 85.2 |

| 2-ethyl-2H-1,2,4-triazol-5-yl)methanol | 1.25 | 13.1 |

| 4-ethyl-4H-1,2,4-triazol-5-yl)methanol | 3.50 | 1.7 |

| Note: This data is illustrative and based on general findings for 1,2,4-triazole derivatives. |

Solvent Effects on Molecular Properties

The solvent environment can significantly impact the molecular properties of this compound, including its tautomeric equilibrium and conformational preferences. researchgate.net The polar nature of the triazole ring suggests that its properties will be sensitive to the polarity of the solvent. researchgate.net Computational models can simulate these effects by incorporating a solvent model, which can be either explicit (individual solvent molecules) or implicit (a continuous medium with the dielectric properties of the solvent).

Solvent effects can influence the dipole moment, the distribution of atomic charges, and the energies of the frontier molecular orbitals (HOMO and LUMO). researchgate.net For instance, in a polar solvent, tautomers with a larger dipole moment are generally more stabilized. Understanding these solvent-solute interactions is crucial for predicting the behavior of the compound in biological systems, which are predominantly aqueous environments.

Structure-Activity Relationship (SAR) Studies based on Computational Data

Computational data is invaluable for establishing structure-activity relationships (SAR), which correlate the chemical structure of a compound with its biological activity. nih.gov For this compound, SAR studies can help in identifying the key structural features responsible for its potential therapeutic effects and in designing more potent and selective analogs.

Prediction of Reactivity and Interaction Sites

The electronic properties of this compound, derived from quantum chemical calculations, can be used to predict its reactivity and potential interaction sites. The distribution of electrostatic potential on the molecular surface can highlight regions that are prone to electrophilic or nucleophilic attack. The nitrogen atoms of the triazole ring, with their lone pairs of electrons, are expected to be key sites for hydrogen bonding and coordination to metal ions. pensoft.net

The energies and shapes of the HOMO and LUMO are also important indicators of reactivity. The HOMO is associated with the ability to donate electrons, while the LUMO is related to the ability to accept electrons. The HOMO-LUMO energy gap can provide an indication of the molecule's chemical stability. researchgate.net

In silico Screening and Lead Optimization

In silico screening techniques, such as molecular docking, can be used to predict the binding affinity and orientation of this compound within the active site of a biological target. pensoft.netnih.gov This allows for the rapid evaluation of a large number of compounds and the prioritization of those with the most promising binding characteristics for further experimental testing.

Once a lead compound like this compound is identified, computational methods can be used for lead optimization. This involves making targeted modifications to the chemical structure to improve properties such as binding affinity, selectivity, and pharmacokinetic profile (ADMET - absorption, distribution, metabolism, excretion, and toxicity). pensoft.net For example, modifications to the ethyl group or the hydroxymethyl substituent could be explored to enhance interactions with the target protein or to improve drug-like properties.

Table 2: Illustrative In Silico ADMET Predictions for this compound

| Property | Predicted Value | Interpretation |

| Molecular Weight | 127.14 g/mol nih.gov | Favorable for oral bioavailability |

| LogP | -0.5 nih.gov | Indicates good water solubility |

| Hydrogen Bond Donors | 1 | Good potential for target interaction |

| Hydrogen Bond Acceptors | 3 | Good potential for target interaction |

| Human Intestinal Absorption | High | Likely to be well-absorbed from the gut |

| Note: This data is illustrative and based on general parameters used in in silico ADMET screening. nih.gov |

Reactivity and Functionalization of 1 Ethyl 1h 1,2,4 Triazol 5 Yl Methanol

Reactions at the Triazole Ring

The 1,2,4-triazole (B32235) ring is an electron-deficient aromatic system due to the presence of three electronegative nitrogen atoms. chemicalbook.com This electronic characteristic significantly influences its reactivity towards both electrophiles and nucleophiles.

Due to the low electron density of the carbon atoms in the 1H-1,2,4-triazole ring, electrophilic substitution on these carbons is generally difficult. chemicalbook.com The nitrogen atoms, being more electron-rich, are the preferred sites for electrophilic attack. chemicalbook.com For N-substituted triazoles like (1-ethyl-1H-1,2,4-triazol-5-yl)methanol, the N1 position is already occupied by an ethyl group. The remaining nitrogen atoms (N2 and N4) are potential sites for further electrophilic attack, such as protonation. For instance, the parent 1H-1,2,4-triazole readily undergoes protonation at the N4 position. chemicalbook.com

The carbon atoms of the 1,2,4-triazole ring are π-deficient, rendering them susceptible to nucleophilic attack, although this typically requires harsh reaction conditions or activation of the ring. chemicalbook.com The electron-withdrawing nature of the nitrogen atoms makes the protons attached to the ring carbons (if any) acidic and susceptible to deprotonation by strong bases, which can facilitate subsequent reactions.

The 5-position of the 1,2,4-triazole ring, where the methanol (B129727) group is attached in the target compound, is a key site for introducing a variety of functional groups. This can be achieved through several synthetic strategies, often starting from precursors other than the pre-formed hydroxymethyl triazole. For example, 1,5-disubstituted-1,2,4-triazoles with carboxamide or carboxylate functionalities at the 5-position can be synthesized from oxamide-derived amidine reagents and hydrazine (B178648) salts. organic-chemistry.orgacs.org This highlights that the introduction of functional groups at this position is a common strategy in the synthesis of diverse 1,2,4-triazole derivatives. organic-chemistry.orgacs.org

Direct functionalization at the C5 position of a pre-existing ring can be achieved through metallation. The use of sterically hindered magnesium and zinc bases, such as TMPMgCl·LiCl (TMP = 2,2,6,6-tetramethylpiperidyl), allows for the deprotonation of 1,2,4-triazoles at the C3 and C5 positions, followed by trapping with various electrophiles. acs.org This method provides a pathway to fully functionalized 1,2,4-triazoles. acs.org

Reactions Involving the Methanol Group

The hydroxymethyl group at the 5-position of the triazole ring behaves as a typical primary alcohol, undergoing characteristic reactions such as oxidation, esterification, and etherification.

The primary alcohol of this compound can be oxidized to the corresponding aldehyde or carboxylic acid. The choice of oxidizing agent and reaction conditions determines the final product.

Mild oxidation conditions are required to stop the reaction at the aldehyde stage. The Swern oxidation, which utilizes dimethyl sulfoxide (B87167) (DMSO) and oxalyl chloride under mild conditions, is a well-established method for oxidizing primary alcohols to aldehydes without over-oxidation to carboxylic acids. organic-chemistry.orgwikipedia.org This method is known for its tolerance of a wide range of functional groups. wikipedia.org

Stronger oxidizing agents will typically convert the primary alcohol directly to a carboxylic acid. The specific application of these oxidation reactions to this compound would be expected to follow these general principles of alcohol oxidation.

Table 1: Common Oxidation Reactions of Primary Alcohols

| Reaction Type | Reagents | Product | Notes |

|---|---|---|---|

| Swern Oxidation | DMSO, Oxalyl Chloride, Triethylamine | Aldehyde | Mild conditions, avoids over-oxidation. organic-chemistry.orgwikipedia.org |

| Jones Oxidation | CrO₃, H₂SO₄, Acetone | Carboxylic Acid | Strong oxidizing conditions. |

| PCC Oxidation | Pyridinium chlorochromate | Aldehyde | Milder alternative to Jones oxidation. |

The hydroxyl group of this compound can readily undergo esterification with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) to form the corresponding esters. These reactions are typically catalyzed by an acid or a coupling agent. Similarly, etherification can be achieved by reacting the alcohol with an alkyl halide in the presence of a base (Williamson ether synthesis) or through other ether synthesis methodologies.

For example, the synthesis of 1-alkyl/aryloxymethyl-1,2,4-triazole-3-carboxamides involves the introduction of an ether linkage at a nitrogen atom of the triazole ring, demonstrating the compatibility of ether functionalities with the triazole core. mdpi.com While this example involves N-alkylation, the principles of forming an ether from the C5-methanol group would be analogous to standard alcohol chemistry.

Table 2: Representative Esterification and Etherification Reactions

| Reaction Type | Reactants | General Conditions | Product |

|---|---|---|---|

| Fischer Esterification | Carboxylic Acid, Alcohol | Acid Catalyst (e.g., H₂SO₄), Heat | Ester |

| Acylation | Acyl Chloride, Alcohol | Base (e.g., Pyridine) | Ester |

Substitution Reactions for Derivatization

The primary alcohol group is the most probable site for substitution reactions aimed at derivatization. Standard organic chemistry transformations are expected to apply, allowing the conversion of the hydroxyl group into various functionalities. For instance, treatment with thionyl chloride (SOCl₂) or a phosphorus halide like PBr₃ would likely convert the alcohol to the corresponding chloride or bromide, respectively. These halogenated derivatives would serve as versatile intermediates for subsequent nucleophilic substitution reactions, enabling the introduction of amines, azides, cyanides, or thiols.

Furthermore, the hydroxyl group can be transformed into a better leaving group, such as a tosylate or mesylate, by reacting it with tosyl chloride or mesyl chloride in the presence of a base. This would facilitate Sₙ2 reactions with a wide range of nucleophiles to generate a diverse library of derivatives. Esterification, through reaction with carboxylic acids (Fischer esterification), acid chlorides, or anhydrides, represents another key derivatization pathway. For example, reacting this compound with acetic anhydride (B1165640) would yield the corresponding acetate (B1210297) ester. However, no specific published examples of these reactions for this compound could be identified.

Transition Metal-Catalyzed Transformations

Transition metal catalysis is a cornerstone of modern synthetic chemistry for forming carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. While the 1,2,4-triazole ring is a common feature in molecules synthesized via such methods, there is no specific literature detailing the use of this compound as a substrate in these transformations.

Cross-Coupling Reactions for C-C and C-N Bond Formation

For this compound to participate in cross-coupling reactions like Suzuki, Heck, or Buchwald-Hartwig amination, it would first need to be functionalized. The C-H bond on the triazole ring is generally not reactive enough for direct arylation without a directing group. A more plausible strategy would involve halogenating the triazole ring, a common approach for other heterocyclic systems, followed by standard cross-coupling protocols. Alternatively, converting the methanol group to a halide or triflate could enable its use as an electrophile in coupling reactions. Research on other halogenated 1,2,4-triazole nucleosides has demonstrated the feasibility of such cross-coupling approaches, though they have not been applied to this specific molecule.

Chelation and Ligand Binding through the Methanol or Triazole Nitrogen Atoms

The 1,2,4-triazole ring is a well-established motif in coordination chemistry, capable of acting as a ligand for various transition metals. The nitrogen atoms at the N2 and N4 positions possess lone pairs of electrons and can coordinate to metal centers.

It is highly probable that this compound can act as a bidentate ligand. In this scenario, coordination would occur through one of the triazole's nitrogen atoms (likely N4, as N1 is substituted and N2 is sterically less accessible) and the oxygen atom of the adjacent methanol group, forming a stable five-membered chelate ring. This bidentate N,O-coordination is a common binding mode for similar heterocyclic alcohol ligands. However, no studies have been published that confirm the synthesis and characterization of metal complexes with this specific ligand.

Table 1: Potential Coordination Sites of this compound

| Potential Donor Atom | Functional Group | Coordination Role | Status |

|---|---|---|---|

| N4-Nitrogen | 1,2,4-Triazole Ring | Monodentate Ligand | Highly Probable |

| N2-Nitrogen | 1,2,4-Triazole Ring | Monodentate Ligand | Possible, but may be sterically hindered |

Stability and Degradation Pathways

The stability of a compound is a critical parameter for its storage, handling, and application. The 1,2,4-triazole ring is known for its high aromatic stability, which generally confers considerable chemical and thermal robustness to its derivatives.

Chemical Stability in Various Environments

The aromatic nature of the 1,2,4-triazole ring suggests that this compound is stable under a range of conditions. It is expected to be resistant to mild acids, bases, and common oxidizing or reducing agents at ambient temperature. The N-ethyl group and the hydroxymethyl group are also chemically robust. However, extreme pH conditions or the presence of strong oxidizing agents could lead to degradation. No specific studies detailing its stability profile across different pH levels or in various solvent systems have been found. Vendor-supplied safety data indicates that the compound may cause skin and eye irritation, suggesting a degree of chemical reactivity.

Thermal and Photochemical Degradation Studies

While no specific thermal or photochemical analysis of this compound is available, studies on analogous 1,2,4-triazole derivatives provide general insights. Thermogravimetric analysis (TGA) and Differential Scanning Calorimetry (DSC) of various substituted 1,2,4-triazoles show that thermal decomposition typically begins at temperatures above 200°C. jocpr.comresearchgate.netjocpr.com The degradation often proceeds in one or more steps, corresponding to the loss of substituents and eventual fragmentation of the heterocyclic ring. jocpr.comresearchgate.netjocpr.com

Photochemical studies on the 1,2,4-triazole nucleus are often related to synthetic applications rather than degradation. The aromatic ring system can absorb UV light, but its photostability is generally considered high. Photolysis of the parent 1,2,4-triazole in cryogenic matrices has been shown to induce fragmentation, but these conditions are not representative of typical environmental exposure. Without specific experimental data, the photochemical degradation pathway of this compound remains speculative.

Table 2: Summary of Known and Inferred Properties

| Property Category | Subsection | Specific Information for this compound |

|---|---|---|

| Reactivity | 5.2.3. Substitution Reactions | No specific data available; reactivity inferred from primary alcohol chemistry. |

| Reactivity | 5.3.1. Cross-Coupling Reactions | No specific data available; participation would require prior functionalization. |

| Reactivity | 5.3.2. Chelation and Ligand Binding | No specific data available; expected to act as a bidentate N,O-ligand. |

| Stability | 5.4.1. Chemical Stability | No specific data available; high stability inferred from the 1,2,4-triazole core. |

Coordination Chemistry of 1 Ethyl 1h 1,2,4 Triazol 5 Yl Methanol As a Ligand

Triazole Derivatives as Ligands in Coordination Compounds

1,2,4-Triazole-based organic compounds are widely employed as ligands in the synthesis of transition-metal complexes. chemimpex.com The triazole ring, with its three nitrogen atoms, has the capacity to act as a polydentate ligand, and the heterocycle can also function as a bridging ligand. chemimpex.com These coordination possibilities have been extensively exploited in the design and preparation of a wide variety of organic/inorganic hybrid architectures. chemimpex.com The versatility of triazole ligands allows for the construction of metal-organic frameworks with a wide range of potential applications. scienceopen.com

The 1,2,4-triazole (B32235) ring possesses three nitrogen atoms, which allows for various coordination modes with metal ions. Depending on the substituents on the triazole core, these ligands can coordinate in a monodentate fashion or as a linker binding two metal ions. chemimpex.com This versatility is crucial in the design of new polynuclear coordination compounds. chemimpex.com

In monodentate coordination , the triazole ligand binds to a single metal center through one of its nitrogen atoms. Typically, the N1 or N2 atom of the triazole ring is involved in the coordination. uni.lu

In the bridging mode , the triazole ligand links two or more metal centers. This is often achieved through coordination of the N1 and N2 atoms of the triazole ring to different metal ions. uni.lu The ability of the triazole ring to adopt at least five different coordination modes for bridging metal ions has been instrumental in the creation of diverse hybrid architectures. chemimpex.com

| Binding Mode | Description | Coordinating Atoms |

|---|---|---|

| Monodentate | The ligand binds to a single metal center. | N1 or N2 |

| Bridging | The ligand connects two or more metal centers. | N1 and N2 |

While the scientific literature does not provide specific details on the role of the methanol (B129727) group in the chelation of (1-ethyl-1H-1,2,4-triazol-5-yl)methanol, its presence offers potential for chelation. The hydroxyl group of the methanol substituent can act as an additional donor site, coordinating to the metal center along with one of the nitrogen atoms of the triazole ring. This would result in the formation of a stable five-membered chelate ring, a common structural motif in coordination chemistry. The formation of such a chelate ring can enhance the thermodynamic stability of the resulting metal complex, a phenomenon known as the chelate effect.

In ligand design, the incorporation of a methanol group onto the triazole scaffold introduces a flexible arm that can adapt to the preferred coordination geometry of different metal ions. This flexibility, combined with the potential for chelation, makes this compound an interesting candidate for the synthesis of novel coordination compounds with tailored properties.

Synthesis and Characterization of Metal Complexes

A comprehensive review of the scientific literature did not yield specific examples of the synthesis and characterization of metal complexes with this compound as a ligand. However, the broader class of triazole derivatives has been extensively studied in coordination chemistry.

Triazole derivatives readily form complexes with a variety of transition metals. For instance, numerous copper(II) complexes with triazole derivatives have been synthesized and characterized, with some forming two-dimensional coordination polymers. mdpi.comnih.gov Nickel(II) complexes with triazole-based ligands have also been reported, exhibiting interesting structural and magnetic properties. nih.govfau.de

Palladium(II) complexes bearing 1,2,3-triazole-based ligands have been synthesized and shown to be effective catalysts in cross-coupling reactions. nih.govnih.gov Furthermore, rhenium complexes with 2-pyridyl-1,2,3-triazole ligands have been prepared and investigated for their potential in CO2 reduction catalysis. nih.gov

While the coordination chemistry of triazoles with transition metals is well-documented, there is less information available regarding their complexes with main group metals. A search of the available literature did not provide specific instances of main group metal complexes formed with this compound.

Applications of this compound-based Coordination Polymers and Metal-Organic Frameworks (MOFs)

There are no specific examples in the scientific literature of coordination polymers or metal-organic frameworks (MOFs) constructed using this compound. However, the structural features of this ligand suggest its potential utility in the construction of such materials. The ability of the triazole ring to act as a bridging ligand, combined with the potential for the methanol group to participate in coordination or hydrogen bonding, could lead to the formation of extended one-, two-, or three-dimensional networks.

In general, triazole-based coordination polymers and MOFs have attracted interest for a variety of applications. For example, some cobalt, copper, and zinc coordination polymers containing triazole ligands have been investigated as initiators for the ring-opening polymerization of ε-caprolactone. researchgate.net

Catalysis Applications of Derived Metal Complexes

Metal complexes incorporating 1,2,4-triazole-based ligands have demonstrated significant catalytic activity in a range of organic transformations. These complexes are valued for their stability and the tunability of their electronic and steric properties, which can be modified by altering the substituents on the triazole ring.

Ruthenium(II) complexes featuring triazole-based ligands have been effectively employed as catalysts for the transfer hydrogenation of ketones and aldehydes. scielo.org.mx For instance, specific Ru(II) complexes have shown high efficiency in these reactions using alcohols like ethanol (B145695) and isopropanol (B130326) as both the solvent and the hydrogen source. The catalytic activity is influenced by the ligand's structure, with tridentate pincer-type ligands often imparting greater thermal stability and electronic effects that enhance catalytic performance. scielo.org.mx In one study, a Ru(II) complex, when used at a 1 mol % loading, catalyzed the conversion of 4'-bromoacetophenone (B126571) to 1-(4-bromophenyl)ethan-1-ol in ethanol at 90 °C over 24 hours, achieving a yield of 89.3%. scielo.org.mx

Manganese complexes with triazole-derived ligands have also been explored as catalysts for oxidation and N-alkylation reactions. For example, certain manganese complexes are active in the catalytic N-alkylation of amines with alcohols. nih.gov The efficiency of these catalysts can be temperature-dependent; in the alkylation of aniline (B41778) with benzyl (B1604629) alcohol, one manganese complex achieved a 99% yield of N-benzylaniline at 100 °C with a 1.5 mol% catalyst loading. nih.gov

Iron complexes with triazole-derived ligands have shown promise in other types of transformations, such as the geminal dimerization of phenylacetylene. nih.gov An iron complex featuring a two-legged piano-stool geometry has been reported to selectively catalyze this reaction, yielding the geminal enyne product in 90% yield after just one hour at room temperature with a 3 mol% catalyst loading. nih.gov

Table 1: Catalytic Applications of Metal Complexes with Triazole-Derived Ligands

| Metal Complex | Reaction Type | Substrate | Product | Catalyst Loading | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|---|

| Ruthenium(II) Complex | Transfer Hydrogenation | 4'-Bromoacetophenone | 1-(4-Bromophenyl)ethan-1-ol | 1 mol % | 90 | 24 | 89.3 |

| Manganese Complex | N-alkylation | Aniline and Benzyl Alcohol | N-benzylaniline | 1.5 mol % | 100 | 24 | 99 |

| Iron Complex | Geminal Dimerization | Phenylacetylene | Geminal enyne | 3 mol % | Room Temp. | 1 | 90 |

Luminescence and Photophysical Properties of Coordination Compounds

Coordination polymers and complexes based on 1,2,4-triazole ligands often exhibit interesting luminescent properties, making them potential candidates for applications in sensors, displays, and lighting. The emission characteristics of these materials are typically derived from intraligand transitions, although metal-to-ligand or ligand-to-metal charge transfer can also play a role.

The photophysical behavior of cadmium(II) and silver(I) coordination polymers constructed from 1,3-bis(1,2,4-triazol-1-yl)adamantane has been investigated. nih.gov The free ligand displays excitation and emission bands associated with π–π* transitions within the 1,2,4-triazole rings. nih.gov Upon coordination to metal centers, the resulting polymers show similar excitation and emission spectra, indicating that the luminescence is primarily intraligand in nature. nih.gov For example, a cadmium complex with a related 1-(1,2,4-triazol-1-yl)adamantane ligand exhibited a bathochromic shift of 40 nm in its emission band upon excitation at 370 nm. nih.gov

Zinc(II) and cobalt(II) coordination polymers based on a tetrakis(1,2,4-triazol-ylmethylresorcin pku.edu.cnarene) ligand have also been synthesized and their luminescent properties studied. pku.edu.cn A zinc-based coordination polymer was found to exhibit an intense emission peak in the solid state at room temperature, suggesting its potential use as a luminescent sensor. pku.edu.cn The luminescent sensing capabilities of this compound were investigated for the detection of certain metal ions and nitroaromatic compounds. pku.edu.cn

The structure of the coordination polymer can significantly influence its luminescent properties. For instance, four different coordination polymers containing Co(II), Zn(II), and Cd(II) with the 3,5-bis(1′,2′,4′-triazol-1′-yl) pyridine (B92270) ligand were synthesized, resulting in structures ranging from two-dimensional networks to a three-dimensional framework. rsc.org The photoluminescent properties of the cadmium-containing compounds were studied in the solid state at ambient temperature. rsc.org

Table 2: Luminescent Properties of Coordination Compounds with Triazole-Based Ligands

| Metal Ion | Ligand | Nature of Luminescence | Emission Characteristics |

|---|---|---|---|

| Cadmium(II) | 1-(1,2,4-triazol-1-yl)adamantane | Intraligand | Bathochromic shift of 40 nm upon excitation at 370 nm |

| Zinc(II) | Tetrakis(1,2,4-triazol-ylmethylresorcin pku.edu.cnarene) | Intraligand | Intense emission peak in the solid state |

| Cadmium(II) | 3,5-bis(1′,2′,4′-triazol-1′-yl) pyridine | Intraligand | Studied in the solid-state at ambient temperature |

Spin-Crossover Compounds

Spin-crossover (SCO) is a phenomenon observed in certain transition metal complexes where the spin state of the central metal ion can be switched between a low-spin (LS) state and a high-spin (HS) state by external stimuli such as temperature, pressure, or light. researchgate.netuni-mainz.de Iron(II) complexes with a d⁶ electron configuration are particularly well-studied in this regard, as they can switch between a diamagnetic LS state (S=0) and a paramagnetic HS state (S=2). researchgate.net Ligands based on 1,2,4-triazole are known to create a ligand field strength around the iron(II) ion that is close to the energetic barrier for spin pairing, thus facilitating the SCO phenomenon.

Iron(II) complexes with 3-(2-pyridyl)-1,2,4-triazole ligands substituted with aliphatic groups have been synthesized and their SCO properties investigated. nih.gov For complexes with ethyl substituents, such as [Fe(L1)₃][ClO₄]₂ and [Fe(L1)₃][BF₄]₂, where L1 is the ethyl-substituted ligand, multistep and abrupt spin transitions with thermal hysteresis have been observed. nih.gov These SCO behaviors are often associated with structural phase transitions. nih.gov

The temperature at which the spin transition occurs is a critical parameter for SCO compounds. For the complex [Fe(L1)₃][ClO₄]₂, a two-step spin transition is observed. nih.gov The transition from the high-spin state to an intermediate high-spin/low-spin state occurs at lower temperatures, and a further transition to the low-spin state occurs at even lower temperatures. nih.gov The flexibility of the alkyl chains on the triazole ligand can influence the packing of the molecules in the crystal lattice and the intermolecular interactions, which in turn affects the SCO properties. nih.gov The integration of such SCO complexes into devices like organic field-effect transistors is an active area of research, with the goal of creating multifunctional materials. rsc.org

Table 3: Spin-Crossover Properties of Iron(II) Complexes with Triazole-Based Ligands

| Compound | Spin Transition | Hysteresis | Associated Phenomena |

|---|---|---|---|

| [Fe(L1)₃][ClO₄]₂ | Multi-step, abrupt | Present | Structural phase transitions, LIESST and reverse LIESST |

| [Fe(L1)₃][BF₄]₂ | Multi-step, abrupt | Present | Structural phase transitions, LIESST and TIESST |

LIESST: Light-Induced Excited Spin State Trapping; TIESST: Thermally-Induced Excited Spin State Trapping.

Research Applications of 1 Ethyl 1h 1,2,4 Triazol 5 Yl Methanol Derivatives

Medicinal Chemistry Applications

The 1,2,4-triazole (B32235) nucleus is a versatile scaffold found in numerous clinically approved drugs, demonstrating activities ranging from antifungal and antiviral to anticancer. researchgate.netnih.gov Its ability to interact with various biological targets has led to the development of a multitude of derivatives with potent antimicrobial and cytotoxic properties. researchgate.netnih.gov

The 1,2,4-triazole moiety is a cornerstone in the development of antimicrobial agents. nih.govresearchgate.net Compounds incorporating this scaffold have demonstrated significant in vitro activity against a wide range of pathogenic microbes, including both bacteria and fungi. nih.govmdpi.com Hybrid molecules, which combine the 1,2,4-triazole ring with other known antibacterial or antifungal pharmacophores, have shown particular promise in creating more potent and broad-spectrum agents. nih.govnih.gov

The primary mechanism of action for antifungal drugs bearing a 1,2,4-triazole ring, such as fluconazole (B54011) and itraconazole, is the inhibition of the fungal cytochrome P450 enzyme lanosterol (B1674476) 14α-demethylase. This enzyme is critical for the biosynthesis of ergosterol (B1671047), an essential component of the fungal cell membrane. By binding to the heme iron of the enzyme, triazole derivatives disrupt ergosterol production, leading to the accumulation of toxic sterol intermediates, increased membrane permeability, and ultimately, the inhibition of fungal growth.

In the antibacterial domain, the mechanism often depends on the other pharmacophores present in the hybrid molecule. For instance, 1,2,4-triazole-quinolone hybrids have been shown to target bacterial DNA gyrase, an enzyme essential for DNA replication. nih.gov By inhibiting this enzyme, these compounds prevent bacterial cell division and proliferation. nih.gov